2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde

Lipophilicity Drug-likeness Physicochemical profiling

2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde is a privileged heterocyclic building block featuring a single, clean C3-aldehyde handle that avoids competing C–H activation pathways. Its bulky tert-butyl anchor enhances metabolic stability, lipophilicity (LogP ~2.4), and CNS permeability, enabling independent SAR exploration at the 3-position. Ideal for parallel synthesis, high-throughput chemistry, PROTAC linker attachment, and catalyst benchmarking. Obtain ≥95% pure material for streamlined hit-to-lead programs.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B13076072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(N2C=CC=CC2=N1)C=O
InChIInChI=1S/C12H14N2O/c1-12(2,3)11-9(8-15)14-7-5-4-6-10(14)13-11/h4-8H,1-3H3
InChIKeyCQQLMQZNJKOPFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde – A Sterically Demanding Heterocyclic Aldehyde for Drug Discovery and Chemical Biology


2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 898379-97-0, molecular formula C12H14N2O, MW 202.25 g/mol) is a synthetic heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold present in numerous marketed drugs and clinical candidates [1]. The compound features a fused imidazole–pyridine bicyclic core with a bulky tert-butyl group at the 2-position and a reactive formyl (–CHO) handle at the 3-position, enabling downstream diversification via condensation, reductive amination, and cyclocondensation chemistries [2]. Commercial availability with ≥95% purity makes it a ready-to-use intermediate for medicinal chemistry and chemical biology applications .

Why 2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde Cannot Simply Be Replaced by Unsubstituted or 2-Aryl Imidazopyridine-3-carbaldehydes


Within the imidazo[1,2-a]pyridine-3-carbaldehyde family, the identity and bulk of the 2-position substituent critically govern lipophilicity, steric accessibility, metabolic stability, and regioselectivity in downstream functionalization. The parent imidazo[1,2-a]pyridine-3-carbaldehyde (ACD/LogP 1.19) and 2-aryl analogs (e.g., 2-phenyl derivative) present markedly different physicochemical and reactivity profiles compared to the 2-tert-butyl congener (estimated ACD/LogP increment of +1.85 over the parent, based on the measured ACD/LogP of 3.04 for 2-tert-butylimidazo[1,2-a]pyridine ). Generic substitution without accounting for the electronic, steric, and solubility consequences of the tert-butyl group can lead to divergent biological activity, altered pharmacokinetics, or synthetic incompatibility .

Quantitative Differentiation Evidence for 2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde Versus Closest Analogs


Lipophilicity Differential: 2-tert-Butyl Substitution Increases LogP by Over 1.8 Units Compared to the Parent Imidazo[1,2-a]pyridine-3-carbaldehyde

The ACD/LogP of the parent heterocycle imidazo[1,2-a]pyridine-3-carbaldehyde is 1.19 , while the 2-tert-butylimidazo[1,2-a]pyridine core without the aldehyde registers an ACD/LogP of 3.04 . The addition of the –CHO group to the 3-position of the 2-tert-butyl core is expected to yield a compound with logP approximately 2.7–3.0, representing a >1.8 logP unit increase relative to the parent 3-carbaldehyde. This lipophilicity shift directly impacts membrane permeability, with the ACD/BCF (pH 7.4) increasing from 2.67 for the parent to 33.47 for the 2-tert-butyl core , indicating substantially enhanced ability to partition into lipid environments.

Lipophilicity Drug-likeness Physicochemical profiling

Steric Differentiation: tert-Butyl Group Imposes Restricted Conformational Space and Modulates Reactivity at the C3 Aldehyde Center

The 2-tert-butyl substituent introduces substantial steric bulk (estimated A-value ~4.9 kcal/mol for tert-butyl on a cyclohexane ring; comparable steric demand in heteroaromatic systems) compared to 2-methyl (A-value ~1.74 kcal/mol) or 2-aryl (planar) analogs [1]. This steric encumbrance has been directly noted in synthetic protocols employing the Groebke–Blackburn–Bienaymé (GBB) reaction, where the tert-butyl group can hinder isocyanide addition and necessitate optimized catalytic conditions (e.g., chiral phosphoric acids) . The restricted rotation of the C2 substituent also reduces the number of freely rotatable bonds: the compound has only 1 freely rotatable bond (the aldehyde C–C bond) versus 3 rotatable bonds for 2-n-propyl or 2-isopropyl analogs .

Steric hindrance Regioselectivity Conformational restriction

Differential Reactivity in C3 Aldehyde Condensation: Aliphatic tert-Butyl Substituent Enables Chemoselective Derivatization Not Feasible with 2-Aryl Analogs Under Ru(II) Catalysis

Ruthenium(II)-catalyzed oxidative C–H alkenylation of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes proceeds selectively at the C-2′ position of the 2-phenyl ring, not at the C5 or C8 positions of the imidazopyridine core [1]. This catalytic pathway is contingent on chelation-assisted C–H activation involving the 2-aryl group. For 2-tert-butylimidazo[1,2-a]pyridine-3-carbaldehyde, which bears an aliphatic, non-chelating 2-substituent, this C-2′ pathway is inaccessible. Instead, the C3 aldehyde remains the primary reactive handle, enabling chemoselective condensations (Schiff base formation, Knoevenagel, aldol) without competing C–H activation at the 2-position that would complicate product mixtures in 2-aryl analogs [2].

C–H functionalization Ru(II) catalysis Regioselective alkenylation

Predicted Metabolic Stability Advantage: tert-Butyl Group Shields Against CYP-Mediated Oxidation Relative to 2-Methyl or 2-Ethyl Analogs

The tert-butyl group at the 2-position creates a steric shield around the imidazo[1,2-a]pyridine core that can reduce susceptibility to cytochrome P450-mediated oxidation compared to smaller alkyl substituents. This principle is supported by broader medicinal chemistry precedent where tert-butyl substitution has been employed to block metabolic soft spots in heteroaromatic systems [1]. In the imidazo[1,2-a]pyridine class specifically, imidazo[1,2-a]pyridine-N-glycinyl-hydrazone derivatives with varied 2-substitution have been evaluated for TNF-α inhibition, and the imidazo[1,2-a]pyridine scaffold is recognized as a 'privileged structure' whose substitution pattern directly impacts metabolic fate [2]. The oxidized metabolite profile of 2-methyl or 2-ethyl congeners (susceptible to CYP-mediated hydroxylation at the benzylic position) is expected to differ from the 2-tert-butyl analog, which lacks benzylic C–H bonds adjacent to the heterocycle [3].

Metabolic stability CYP450 oxidation Lead optimization

Physical Property Differentiation for Formulation: Higher LogD (pH 7.4) Predicts Reduced Aqueous Solubility Compared to Unsubstituted Parent, Guiding Solvent Selection

The parent imidazo[1,2-a]pyridine-3-carbaldehyde exhibits an estimated aqueous solubility of 4,312 mg/L at 25°C (log Kow 1.48) , which places it in the highly soluble category. In contrast, the 2-tert-butyl analog, with a predicted logP ~2.7–3.0, would be expected to exhibit substantially lower aqueous solubility (estimated <100 mg/L based on the general solubility–logP inverse relationship). However, this lipophilicity also ensures excellent solubility in DMSO and DMF — imidazo[1,2-a]pyridine-3-carbaldehydes are generally soluble in DMSO up to 25 mg/mL and in DMF up to 25 mg/mL , and the tert-butyl analog is expected to achieve similar or higher solubility in these organic solvents due to its increased lipophilicity. For procurement, the compound is available from commercial suppliers including Leyan (95% purity) and CymitQuimica (Biosynth brand, ≥95% purity) .

Aqueous solubility Formulation DMSO solubility

Optimal Application Scenarios Where 2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde Provides Documented Advantages


Focused Library Synthesis via Clean C3 Aldehyde Condensation

The compound's sole reactive handle (C3 aldehyde) eliminates competing C–H activation pathways that plague 2-aryl analogs under Ru(II) or Pd(II) catalysis [1]. Medicinal chemistry teams synthesizing imine, hydrazone, or Knoevenagel adduct libraries can use 2-tert-butylimidazo[1,2-a]pyridine-3-carbaldehyde as a 'clean' condensation partner without protecting group strategies. This is particularly advantageous for parallel synthesis and high-throughput chemistry platforms where product purity from single-step condensations is paramount.

CNS and Intracellular Target Probe Design Leveraging Enhanced Lipophilicity

With an estimated logP >2.7, the compound is better suited than the parent imidazo[1,2-a]pyridine-3-carbaldehyde (logP 1.19) for programs targeting intracellular or CNS-accessible protein pockets that demand higher membrane permeability . Chemical biologists designing fluorescent probes, photoaffinity labels, or PROTAC conjugates based on the imidazo[1,2-a]pyridine scaffold can exploit the tert-butyl group's lipophilicity to enhance cellular uptake, while using the C3 aldehyde as a modular linker attachment point.

Metabolic Stability-Focused Lead Optimization

For hit-to-lead programs where imidazo[1,2-a]pyridine hits with 2-methyl or 2-ethyl substituents have shown rapid in vitro microsomal clearance, the 2-tert-butyl analog offers a direct replacement that eliminates benzylic oxidation sites without altering the core pharmacophore [2]. Structure–activity relationship (SAR) exploration at the 3-position (via aldehyde derivatization) can proceed independently of the metabolically stabilized 2-tert-butyl anchor, decoupling potency optimization from ADME optimization.

Synthetic Methodology Development Using a Sterically Defined Aldehyde Substrate

The combination of a sterically demanding 2-substituent and a reactive C3 aldehyde makes the compound an ideal substrate for developing and benchmarking new catalytic methods. The tert-butyl group's conformational rigidity (1 freely rotatable bond) simplifies NMR analysis of reaction outcomes, while its steric bulk serves as a stringent test of catalyst tolerance . Synthetic methodology groups exploring novel condensation, cycloaddition, or C–C bond-forming reactions can use this compound as a standardized, commercially available substrate with well-defined steric parameters.

Quote Request

Request a Quote for 2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.